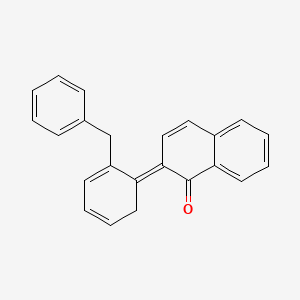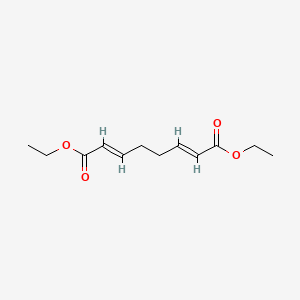
diethyl (2E,6E)-2,6-octadienedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,6E)-diethyl octa-2,6-dienedioate is an organic compound with the molecular formula C12H18O4. It is a diester derivative of octadienedioic acid, characterized by the presence of two ethyl ester groups and two conjugated double bonds in the 2 and 6 positions of the octadiene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E,6E)-diethyl octa-2,6-dienedioate typically involves the esterification of octadienedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its diethyl ester form.
Industrial Production Methods: In an industrial setting, the production of (2E,6E)-diethyl octa-2,6-dienedioate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: (2E,6E)-diethyl octa-2,6-dienedioate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diethyl octanedioate.
Reduction: The double bonds can be reduced using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of diethyl octanedioate.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Diethyl octanedioate.
Reduction: Diethyl octanedioate.
Substitution: Corresponding amides or esters.
科学的研究の応用
(2E,6E)-diethyl octa-2,6-dienedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
作用機序
The mechanism of action of (2E,6E)-diethyl octa-2,6-dienedioate involves its interaction with various molecular targets and pathways. The double bonds in the compound can participate in conjugation with other unsaturated systems, leading to the formation of extended π-systems. This conjugation can affect the electronic properties of the compound, making it reactive towards electrophiles and nucleophiles. The ester groups can also undergo hydrolysis, releasing octadienedioic acid, which can further participate in biochemical pathways.
類似化合物との比較
Diethyl octanedioate: Lacks the conjugated double bonds present in (2E,6E)-diethyl octa-2,6-dienedioate.
Dimethyl octa-2,6-dienedioate: Similar structure but with methyl ester groups instead of ethyl ester groups.
Diethyl hexadienedioate: Similar structure but with a shorter carbon chain.
Uniqueness: (2E,6E)-diethyl octa-2,6-dienedioate is unique due to the presence of conjugated double bonds, which impart distinct electronic properties and reactivity. This makes it a valuable compound for various chemical transformations and applications.
特性
分子式 |
C12H18O4 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
diethyl (2E,6E)-octa-2,6-dienedioate |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10-12(14)16-4-2/h7-10H,3-6H2,1-2H3/b9-7+,10-8+ |
InChIキー |
VTZHQBVCIAKCLX-FIFLTTCUSA-N |
異性体SMILES |
CCOC(=O)/C=C/CC/C=C/C(=O)OCC |
正規SMILES |
CCOC(=O)C=CCCC=CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


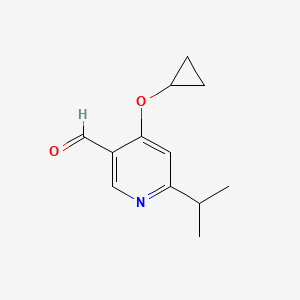

![N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B14803693.png)
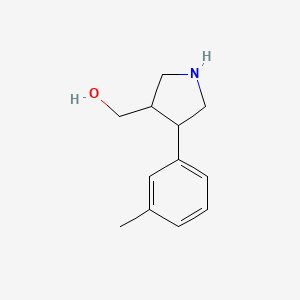
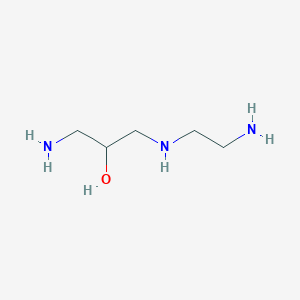
![5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14803703.png)
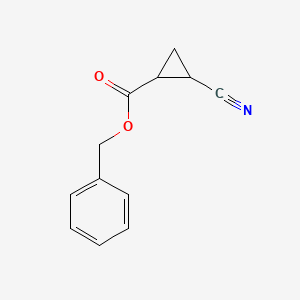
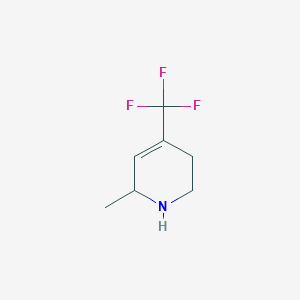

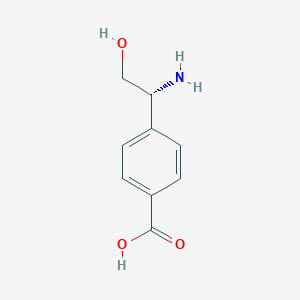
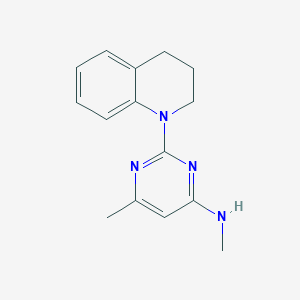
![methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14803746.png)
![N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B14803750.png)
